Positional Isomerism Drives Distinct DNA Intercalation Geometry: 9-Anthracenyl vs. 1-Anthracenyl Attachment
The three regioisomeric N-nitrosoureas—1-(anthracen-1-ylmethyl)-1-nitrosourea (CAS 106900-23-6), 1-(anthracen-2-ylmethyl)-1-nitrosourea (CAS 106871-12-9), and 1-(anthracen-9-ylmethyl)-1-nitrosourea (CAS 106900-24-7)—share identical molecular formula (C₁₆H₁₃N₃O₂) and molecular weight (279.29 g/mol) but differ in the point of attachment of the anthracene ring system to the nitrosourea warhead . In DNA intercalation, the 9-anthracenylmethyl isomer projects the reactive nitrosourea moiety along the long axis of the anthracene ring, whereas the 1-anthracenylmethyl isomer orients the warhead at an approximately 60° angle relative to the intercalation plane. This geometric distinction is predicted to alter the site of DNA alkylation by an estimated 3–5 Å shift in the position of the electrophilic carbon center within the DNA duplex [1]. Although direct comparative IC₅₀ values across all three isomers in a single study are not publicly available, the 9-anthracenylmethyl isomer has been specifically claimed in patent literature for differentiation-inducing activity not reported for the 1- or 2-isomers, providing indirect evidence of positional specificity [2].
| Evidence Dimension | Anthracene attachment position (regioisomerism) and predicted DNA intercalation geometry |
|---|---|
| Target Compound Data | 9-anthracenylmethyl substitution; nitrosourea warhead aligned with anthracene long axis |
| Comparator Or Baseline | 1-anthracenylmethyl (CAS 106900-23-6) and 2-anthracenylmethyl (CAS 106871-12-9) isomers; warhead orientation differs |
| Quantified Difference | Estimated ~3–5 Å shift in reactive carbon position within DNA duplex (class-level inference from anthracene intercalation models); patent-exclusive differentiation activity claimed for 9-isomer |
| Conditions | Molecular modeling and patent claims; no single-study head-to-head cytotoxicity comparison available |
Why This Matters
For researchers designing structure-activity relationship (SAR) studies or developing DNA-targeted therapeutics, the precise anthracene attachment position determines the spatial alignment of the alkylating warhead relative to nucleophilic DNA sites, making isomer verification essential for reproducible biological outcomes.
- [1] Sarkar, A. Investigation of Heterocycle Based Complexes and Aromatic Nitrosoureas as Anticancer Agents. PhD Thesis, IISER Kolkata, 2016. Chapter on DNA binding of aromatic nitrosoureas. http://eprints.iiserkol.ac.in/275/. View Source
- [2] Webisa Web Data Commons. Patent abstract claiming differentiation-inducing activity for the 9-anthracenylmethyl nitrosourea compound. http://webisa.webdatacommons.org/453276378 (accessed 2026-05-12). View Source
